

# A Comparative Meta-Analysis of Clinofibrate in Clinical Trials for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Clinofibrate |           |
| Cat. No.:            | B1669179     | Get Quote |

A comprehensive review of available clinical data on **Clinofibrate** reveals a scarcity of recent, large-scale meta-analyses, positioning it as a less-studied member of the fibrate class of lipid-lowering agents. This guide synthesizes the available clinical trial data for **Clinofibrate**, offering a comparison with other fibrates, primarily fenofibrate and clofibrate, to provide researchers, scientists, and drug development professionals with a clear perspective on its relative efficacy and safety.

Fibrates as a class of drugs primarily target the peroxisome proliferator-activated receptor alpha (PPAR- $\alpha$ ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR- $\alpha$  leads to a cascade of effects, including increased fatty acid oxidation and a reduction in triglyceride levels. While the fundamental mechanism is shared across fibrates, variations in chemical structure can influence their potency, pharmacokinetic profiles, and clinical efficacy.

## **Efficacy in Lipid Management**

Clinical trial data for **Clinofibrate** is limited, with most studies dating back to the 1980s. One key study investigated the effects of **Clinofibrate** (600 mg/daily for 6-8 weeks) in 15 patients with hyperlipidemia. While this study focused on biliary and serum lipids, it also provided a direct comparison with clofibrate (1.5 g/day) in a subset of six patients. The study noted that **Clinofibrate** administration led to a decrease in the molar percentages of biliary cholesterol and phospholipids, while increasing the molar percentage of bile acids. In contrast, clofibrate was associated with an increase in the lithogenic index.[1]



Another study involving 10 patients with diabetes mellitus (five insulin-dependent and five non-insulin-dependent) treated with 600 mg/kg of **Clinofibrate** for four weeks reported no significant changes in total cholesterol or triglyceride concentrations. However, it did find a significant increase in high-density lipoprotein (HDL) cholesterol levels and lecithin cholesterol acyl transferase activity.

For a broader comparative context, data from clinical trials of other fibrates are presented below. It is important to note that direct head-to-head trials with **Clinofibrate** are largely unavailable in recent literature.

Table 1: Comparative Efficacy of Fibrates on Lipid

Parameters (Percentage Change from Baseline)

| Fibrate                        | Study<br>Population                 | Total<br>Cholesterol     | Triglyceride<br>s | LDL<br>Cholesterol      | HDL<br>Cholesterol |
|--------------------------------|-------------------------------------|--------------------------|-------------------|-------------------------|--------------------|
| Clinofibrate                   | Hyperlipidemi<br>a (n=15)           | Not Reported             | Not Reported      | Not Reported            | Not Reported       |
| Diabetes Mellitus (n=10)       | No Significant<br>Change            | No Significant<br>Change | Not Reported      | Significant<br>Increase |                    |
| Fenofibrate                    | Hypercholest<br>erolemia            | -17.5%                   | -38%              | -20.3%                  | +11.1%             |
| Combined<br>Hyperlipidemi<br>a | -16%                                | -45%                     | -6%               | +15.3%                  |                    |
| Ciprofibrate<br>(100 mg/day)   | Type II<br>Hypercholest<br>erolemia | -20%                     | -30%              | -24%                    | +9.8%              |
| Clofibrate                     | Hyperlipidemi<br>a (n=6)            | Not Reported             | Not Reported      | Not Reported            | Not Reported       |

Note: Data for **Clinofibrate** is limited and qualitative in some aspects based on available abstracts. Data for other fibrates is derived from separate clinical trials and is provided for



comparative context.

# **Safety and Tolerability**

The available literature suggests that **Clinofibrate** was generally well-tolerated in the small clinical studies conducted. One study explicitly reported "no adverse side-effects". However, a comprehensive safety profile based on large-scale, long-term clinical trials is not available in the public domain.

For comparison, the safety profiles of other fibrates have been more extensively studied. Common side effects across the fibrate class can include gastrointestinal disturbances, myopathy (muscle pain), and an increased risk of gallstones.

**Table 2: Common Adverse Events Associated with** 

Fibrate Therapy

| Adverse Event    | Fenofibrate                                         | Clofibrate             |
|------------------|-----------------------------------------------------|------------------------|
| Gastrointestinal | Abdominal pain, nausea, constipation                | Nausea, dyspepsia      |
| Musculoskeletal  | Myalgia, myositis,<br>rhabdomyolysis (rare)         | Myalgia, muscle cramps |
| Hepatobiliary    | Elevated liver enzymes, cholelithiasis (gallstones) | Cholelithiasis         |
| Dermatological   | Rash, pruritus                                      | Rash                   |
| Other            | Headache, dizziness                                 | Fatigue, headache      |

This table represents a general overview of potential adverse events and is not exhaustive. The frequency and severity of side effects can vary between individuals and specific fibrate drugs.

# **Experimental Protocols**

Detailed experimental protocols for the early **Clinofibrate** trials are not readily available in their entirety. Based on the abstracts, the following methodologies were employed:



### Clinofibrate in Hyperlipidemia (1982):

- Study Design: Open-label, sequential treatment.
- Participants: 15 patients with hyperlipidemia.
- Intervention: 600 mg/day of Clinofibrate for 6-8 weeks. A subset of 6 patients subsequently received 1.5 g/day of clofibrate for 6-8 weeks.
- Primary Outcome Measures: Molar percentages of biliary cholesterol, bile acids, and phospholipids; lithogenic index. Serum lipid levels were also monitored.

## Clinofibrate in Diabetes Mellitus (1989):

- Study Design: Placebo-controlled.
- Participants: 10 patients with diabetes mellitus (5 insulin-dependent, 5 non-insulin-dependent) and 6 non-insulin-dependent diabetic controls on placebo.
- Intervention: 600 mg/kg of Clinofibrate for 4 weeks.
- Primary Outcome Measures: Serum lipoprotein concentrations (total cholesterol, triglycerides, HDL-cholesterol), lecithin cholesterol acyl transferase activity, and atherogenic index.

# Mechanism of Action: The PPAR-α Signaling Pathway

Fibrates, including **Clinofibrate**, exert their primary therapeutic effect by activating the peroxisome proliferator-activated receptor alpha (PPAR- $\alpha$ ). This activation leads to a series of downstream events that collectively improve the lipid profile.





Click to download full resolution via product page

Caption: Clinofibrate's mechanism of action via PPAR- $\alpha$  activation.

## **Clinical Trial Workflow**

The general workflow for a clinical trial investigating a lipid-lowering agent like **Clinofibrate** typically follows a standardized process from patient recruitment to data analysis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Clinofibrate in Clinical Trials for Hyperlipidemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669179#meta-analysis-of-clinical-trials-involving-clinofibrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com